Atrasentan Hydrochloride

Catalog No.
S11174982
CAS No.
2984284-99-1
M.F
C29H39ClN2O6
M. Wt
547.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atrasentan Hydrochloride

CAS Number

2984284-99-1

Product Name

Atrasentan Hydrochloride

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Molecular Formula

C29H39ClN2O6

Molecular Weight

547.1 g/mol

InChI

InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1

InChI Key

IJFUJIFSUKPWCZ-SQMFDTLJSA-N

SMILES

Array

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl

Atrasentan Hydrochloride is the orally available hydrochloride salt of pyrrolidine-3-carboxylic acid with potential antineoplastic activity. As a selective antagonist of the endothelin-A (ETA) receptor, atrasentan binds selectively to the ETA receptor, which may result in inhibition of endothelin-induced angiogenesis and tumor cell proliferation.
ATRASENTAN HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
See also: Atrasentan (has active moiety).

Atrasentan Hydrochloride is a highly potent, orally bioavailable, and strictly selective endothelin A (ETA) receptor antagonist utilized extensively in preclinical nephrology and cardiovascular research. Procuring the optimized hydrochloride salt form overcomes the severe hydrophobicity of the atrasentan free base, enabling standardized formulation in aqueous vehicles for in vivo studies . With sub-nanomolar affinity (IC50 ~0.055 nM) and an exceptional ETA-to-ETB selectivity ratio exceeding 1200:1, this compound serves as a critical benchmark material for isolating ETA-mediated pathways in models of diabetic kidney disease (DKD) and IgA nephropathy without the confounding hemodynamic effects of dual endothelin receptor blockade [1].

Substituting Atrasentan Hydrochloride with its free base or alternative endothelin receptor antagonists (ERAs) like ambrisentan or macitentan introduces significant experimental and formulation risks. The free base exhibits poor aqueous solubility, leading to inconsistent gastrointestinal absorption, erratic pharmacokinetic profiles, and precipitation in standard laboratory dosing vehicles like CMC-Na . Furthermore, substituting with broader ERAs compromises target isolation; dual antagonists (e.g., macitentan) or moderately selective agents (e.g., ambrisentan) inadvertently block ETB receptors, which disrupts endogenous endothelin clearance and exacerbates fluid retention in renal models [1]. Procurement must therefore specify the highly selective atrasentan hydrochloride salt to ensure both formulation stability and precise mechanistic targeting.

Enhanced Aqueous Solubility for In Vivo Dosing Vehicles

Atrasentan free base is highly lipophilic and practically insoluble in aqueous media, complicating preclinical dosing. The hydrochloride salt (CAS 2984284-99-1) is engineered to improve solvation, achieving working concentrations of up to 0.75 mg/mL in standard 0.5% CMC-Na/saline vehicles with mild sonication . This salt form also readily dissolves in DMSO (≥10 mg/mL) for subsequent dilution into stable emulsions, preventing the spontaneous precipitation frequently observed with the free base during pH shifts in gastrointestinal models .

Evidence DimensionAqueous vehicle solubility (0.5% CMC-Na/saline)
Target Compound DataAtrasentan Hydrochloride: ~0.75 mg/mL (stable solution)
Comparator Or BaselineAtrasentan Free Base: Practically insoluble (high precipitation risk)
Quantified DifferenceOrders of magnitude improvement in aqueous vehicle compatibility
Conditions0.5% CMC-Na/saline water, mild sonication/warming, standard in vivo preparation

Procuring the hydrochloride salt eliminates formulation bottlenecks and ensures reproducible dosing and bioavailability in animal models.

Superior ETA:ETB Selectivity Ratio vs. Standard ERAs

In comparative binding assays, atrasentan demonstrates extreme selectivity for the ETA receptor over the ETB receptor, with a selectivity ratio consistently measured at >1200:1, and up to 1800:1 in recent FDA reviews [1]. In contrast, ambrisentan offers a moderate selectivity ratio of approximately 77:1, while macitentan functions as a dual antagonist with a ratio near 50:1 [2]. This >15-fold advantage in selectivity over ambrisentan ensures that atrasentan selectively blunts pathogenic efferent arteriolar vasoconstriction without inhibiting the beneficial, ETB-mediated clearance of endothelin-1.

Evidence DimensionETA vs. ETB binding selectivity ratio
Target Compound DataAtrasentan: >1200:1 to 1800:1
Comparator Or BaselineAmbrisentan: ~77:1; Macitentan: ~50:1
Quantified Difference>15-fold higher ETA selectivity compared to ambrisentan
ConditionsIn vitro human recombinant receptor binding assays

High selectivity prevents confounding ETB-blockade artifacts, making this a highly precise ERA for isolating ETA-specific mechanisms in renal and cardiovascular research.

Ultra-High Potency Minimizes Solvent Artifacts in Cellular Workflows

Atrasentan hydrochloride exhibits sub-nanomolar potency, with an IC50 for the ETA receptor of approximately 0.055 nM . This is significantly more potent than other in-class alternatives such as zibotentan, which requires higher dosing due to an ETA IC50 of 21 nM . The ~380-fold higher potency of atrasentan allows researchers to use drastically lower compound concentrations in cell-based assays. This minimizes the required volume of DMSO vehicle, effectively eliminating solvent-induced cytotoxicity and ensuring high reproducibility in sensitive primary cell workflows like human podocyte cultures.

Evidence DimensionETA Receptor IC50
Target Compound DataAtrasentan: 0.055 nM
Comparator Or BaselineZibotentan: 21 nM
Quantified Difference~380-fold higher potency (lower IC50)
ConditionsIn vitro ETA receptor inhibition assays

Procuring this ultra-potent compound allows laboratories to reduce vehicle volumes in assays, directly improving cell viability and baseline reproducibility.

Preclinical Models of Diabetic Kidney Disease (DKD)

Due to its >1200:1 ETA selectivity, Atrasentan Hydrochloride is the preferred agent for studying podocyte protection and proteinuria reduction in DKD models, as it avoids the fluid-retention artifacts caused by ETB blockade seen with dual ERAs [1].

In Vivo Pharmacokinetic and Hemodynamic Profiling

The hydrochloride salt's ability to form stable 0.75 mg/mL solutions in standard CMC-Na/saline vehicles makes it the ideal candidate for oral gavage studies requiring strict dose-exposure linearity and reproducible bioavailability .

Primary Renal Cell Culture Assays

Its sub-nanomolar potency (IC50 ~0.055 nM) allows researchers to inhibit ETA in delicate primary mesangial or podocyte cultures using minimal compound concentrations, effectively eliminating DMSO-induced cytotoxicity from the experimental baseline .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

546.2496647 Da

Monoisotopic Mass

546.2496647 Da

Heavy Atom Count

38

UNII

E4G31X93ZA
7D7JG7S7ZV

Related CAS

173937-91-2 (Parent)

Drug Indication

Treatment of nephropathy

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-08-2024

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